3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione
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Overview
Description
3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is a complex organic compound that belongs to the class of furo[3,4-c]pyrroles. This compound is characterized by its unique fused ring structure, which includes a furan ring and a pyrrole ring. The presence of cyclohexyl groups at positions 3 and 6 adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between acrylamides and 4-hydroxy-2-alkynoates can lead to the formation of furo[3,4-c]pyridine-1,4-diones through a four-step tandem reaction that includes C–H activation, Lossen rearrangement, annulation, and lactonization .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,4-c]pyrrole-1,4-diones with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer double bonds.
Scientific Research Applications
3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-furo[3,4-c]pyrrole: This compound shares a similar core structure but lacks the cyclohexyl groups, resulting in different chemical properties and reactivity.
Diphenylamine end-capped 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole:
Uniqueness
3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione stands out due to its unique combination of a furan and pyrrole ring fused together with cyclohexyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
918413-18-0 |
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Molecular Formula |
C18H23NO3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
1,4-dicyclohexyl-3-hydroxyfuro[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H23NO3/c20-17-14-13(15(19-17)11-7-3-1-4-8-11)18(21)22-16(14)12-9-5-2-6-10-12/h11-12,21H,1-10H2 |
InChI Key |
FMZNNQZQQYOECU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=C(O2)O)C(=NC3=O)C4CCCCC4 |
Origin of Product |
United States |
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